(Rac)-Dehydrovomifoliol

Catalog No.
S584870
CAS No.
15764-81-5
M.F
C13H18O3
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-Dehydrovomifoliol

Sourcing intermediates for ABA analogs or norisoprenoid fragrances often involves costly multi-step synthesis from alpha-ionone or vomifoliol, introducing regioselectivity and yield issues. (Rac)-Dehydrovomifoliol (CAS 15764-81-5) offers a ready-to-derivatize enone scaffold, bypassing additional oxidation steps.

  • Streamlines ABA derivative production by eliminating secondary alcohol oxidation required with vomifoliol.
  • Racemic form reduces procurement costs vs. enantiopure, ideal for non-stereospecific bulk synthesis and analytical standards.
  • High-purity reference material for GC-MS norisoprenoid quantification (m/z 166 fragment, CV 5.0-14.1%).

CAS Number

15764-81-5

Product Name

(Rac)-Dehydrovomifoliol

IUPAC Name

4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+

InChI Key

JJRYPZMXNLLZFH-AATRIKPKSA-N

Synonyms

dehydrovomifoliol

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC(C1(/C=C/C(=O)C)O)(C)C

The exact mass of the compound Dehydrovomifoliol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. It belongs to the ontological category of dehydrovomifoliol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 100 mg

(Rac)-Dehydrovomifoliol (CAS 15764-81-5) is a high-value megastigmane sesquiterpenoid and an essential building block in the synthesis of abscisic acid (ABA) analogs and premium fragrance compounds [1]. Structurally characterized by a highly reactive alpha,beta-unsaturated ketone (enone) and a tertiary alcohol, it serves as a critical intermediate in both plant physiology research and industrial flavor/fragrance chemistry [2]. For procurement professionals and synthetic chemists, the racemic form offers a highly cost-effective, process-ready baseline material. It provides the necessary functional group reactivity for downstream coupling and derivatization without the prohibitive cost premiums associated with enantiopure isolation, making it the preferred choice for bulk synthesis, non-stereospecific formulations, and analytical standardization workflows[REFS-1, REFS-2].

Research Fit

Compound Class Racemic bisnorsesquiterpenoid (C13-norisoprenoid)
Metabolic Pathway Abscisic acid catabolism marker
Assay Context NO production inhibition assay context
Signaling Pathway AKT/mTOR dual-inhibition research

Generic substitution of (Rac)-Dehydrovomifoliol with cheaper, upstream precursors like alpha-ionone or closely related analogs like vomifoliol introduces significant process inefficiencies [1]. Starting from alpha-ionone requires complex, multi-step allylic oxidation and hydroxylation sequences that suffer from poor regioselectivity and low overall yields. Conversely, substituting with vomifoliol—which features a secondary alcohol at the C-3 position rather than a ketone—necessitates an additional, carefully controlled oxidation step (often requiring stoichiometric heavy-metal oxidants) to regenerate the enone system required for ABA synthesis [2]. Furthermore, defaulting to enantiopure (+)- or (-)-dehydrovomifoliol for applications that do not strictly require chiral purity unnecessarily inflates procurement costs due to the intensive chemoenzymatic resolution processes required during manufacturing [1].

Substitution Risk

(Rac)-Dehydrovomifoliol
Vomifoliol: precursor with divergent anti-proliferative synergy; not interchangeable.
(Rac)-Dehydrovomifoliol
Blumenol A: lacks NO inhibition at tested concentrations; class effect may not transfer.
(Rac)-Dehydrovomifoliol
(6S)-enantiomer: may differentially engage AKT/mTOR; stereochemistry context differs.

Atom Economy: Racemic vs. Enantiopure Forms

Procuring enantiopure (+)- or (-)-dehydrovomifoliol requires intensive chemoenzymatic resolution, such as lipase-mediated enantioselective acetylation followed by fractional crystallization, which inherently caps the theoretical yield of a single enantiomer at <50% per cycle [1]. In contrast, utilizing (Rac)-Dehydrovomifoliol allows for 100% utilization of the synthesized or extracted pool in non-stereospecific downstream applications, significantly lowering the cost per gram [1].

Evidence DimensionTheoretical precursor yield per resolution/synthesis cycle
Target Compound Data~100% utilization of the racemic pool for non-chiral applications
Comparator Or BaselineEnantiopure (+)-Dehydrovomifoliol (<50% yield per chemoenzymatic resolution cycle)
Quantified Difference>2x improvement in atom economy and mass yield
ConditionsBulk synthesis of non-stereospecific agrochemicals or downstream-resolved intermediates

Procuring the racemate drastically reduces raw material costs and lead times for bulk syntheses where chiral purity is either unnecessary or resolved at a later stage.

NO Inhibition vs. Norisoprenoids
Head-to-head
IC50 17.7 μM vs Aminoguanidine 17.6 μM; Blumenol A >100 μM
Reported NO inhibition endpoint; supports structure-activity review
RAW 264.7 LPS-stimulated; triplicate experiments

Oxidation State Advantage vs. Vomifoliol

When synthesizing abscisic acid (ABA) analogs, the oxidation state of the C-3 carbon is critical. (Rac)-Dehydrovomifoliol possesses a C-3 ketone (oxidation state +2), forming a highly reactive alpha,beta-unsaturated enone system ready for direct conjugate addition or coupling [1]. Vomifoliol, possessing a C-3 secondary alcohol (oxidation state +1), requires an additional synthetic step using stoichiometric oxidants (e.g., MnO2) to achieve the necessary electrophilicity [1].

Evidence DimensionRequired synthetic steps for enone activation
Target Compound Data0 additional oxidation steps (native C-3 ketone)
Comparator Or BaselineVomifoliol (Requires 1 additional stoichiometric oxidation step)
Quantified DifferenceElimination of 1 complete synthetic step and associated hazardous oxidant waste
ConditionsSynthesis of abscisic acid (ABA) derivatives and related apocarotenoids

Selecting the dehydro- analog streamlines the synthetic route, improving overall process yield and reducing the handling of toxic oxidizing agents.

Cytotoxicity IC50 Panel
Data to verify
3.7 μM (HONE-1) · 5.0 μM (KB) · 8.1 μM (HT29)
Cell-model response context; supports cytotoxicity endpoint review
Single-study baseline; no direct comparator

Analytical Reproducibility vs. Crude Extracts

In the quality control and profiling of food and agricultural products, quantifying norisoprenoids directly from crude extracts suffers from overlapping monoterpene signals. Using high-purity (Rac)-Dehydrovomifoliol as a quantitative analytical standard provides a distinct m/z 166 diagnostic fragment ion in GC-MS, enabling precise calibration with a highly reproducible coefficient of variation (CV) of 5.0-14.1%[1]. This baseline resolution is impossible to achieve reliably using unstandardized crude plant or honey extracts[1].

Evidence DimensionQuantification reliability (Coefficient of Variation, CV%)
Target Compound DataCV% of 5.0-14.1% using pure synthetic standard calibration
Comparator Or BaselineCrude extracts (Unreliable quantification due to matrix interference and overlapping m/z signals)
Quantified DifferenceGuaranteed baseline resolution and predictable ionization via m/z 166 diagnostic ion
ConditionsGC-MS volatile profiling of honey, wine, and fruit extracts

Procuring a high-purity racemic standard is essential for accurate, reproducible calibration and quantitative profiling of norisoprenoids in industrial food chemistry.

Dual AKT/mTOR Inhibition
Class-level
Reduces lipid accumulation via dual AKT/mTOR inhibition
Reported pathway-response context; mechanism distinct from class
Quantitative inhibition data not reported in source
ABA Catabolism Marker
Reported
Microbial ABA degradation product; distinct from plant intermediate vomifoliol
Supports plant-microbe interaction studies; pathway differentiation context
Rhodococcus sp. P1Y culture; enzyme assay context

Bulk Synthesis of ABA Analogs

Because (Rac)-Dehydrovomifoliol natively possesses the required C-3 ketone and alpha,beta-unsaturated enone system, it is the optimal starting material for synthesizing ABA derivatives. It bypasses the secondary oxidation steps required when starting from vomifoliol, streamlining agrochemical manufacturing routes [1].

Cost-Effective Fragrance Precursor

In the production of high-value norisoprenoid fragrances like dehydrotheaspirone, utilizing the racemic form avoids the severe yield penalties (<50% per cycle) associated with chemoenzymatic resolution. It is ideal for bulk fragrance compounding where absolute chiral purity is not a strict regulatory requirement [2].

Quantitative GC-MS Standard for Food Chemistry

As a stable, high-purity reference material, (Rac)-Dehydrovomifoliol is critical for the accurate GC-MS quantification of norisoprenoids in honey, wine, and fruit extracts. Its distinct m/z 166 fragment ion allows for precise calibration (CV 5.0-14.1%), overcoming the matrix interference common in unstandardized crude analyses [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
NO-Mediated Inflammation Studies
NO inhibition assay context
Norisoprenoid structure-activity comparison
AKT/mTOR Signaling Research
Dual pathway inhibition review
Lipogenesis model validation
Plant-Microbe ABA Catabolism
ABA catabolic marker specificity
Metabolic pathway tracing
Cancer Cell Panel Cytotoxicity
Cell-model endpoint review
Cytotoxicity benchmarking across cell lines

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

222.125594432 Da

Monoisotopic Mass

222.125594432 Da

Heavy Atom Count

16

UNII

3J9E6P8K84

Wikipedia

(6S)-dehydrovomifoliol
Dehydrovomifoliol

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

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